molecular formula C8H15F3N2O B13964093 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine

Cat. No.: B13964093
M. Wt: 212.21 g/mol
InChI Key: BUJQXWXINZJZHA-UHFFFAOYSA-N
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Description

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the trifluoromethyl group and the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and reagents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the ethanamine moiety may facilitate interactions with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Uniqueness

What sets 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine apart is the presence of the trifluoromethyl group, which imparts unique physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug discovery and other applications .

Properties

Molecular Formula

C8H15F3N2O

Molecular Weight

212.21 g/mol

IUPAC Name

2-[[1-(trifluoromethyl)pyrrolidin-2-yl]methoxy]ethanamine

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)13-4-1-2-7(13)6-14-5-3-12/h7H,1-6,12H2

InChI Key

BUJQXWXINZJZHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(F)(F)F)COCCN

Origin of Product

United States

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